9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Description
This compound is a benzodiazepine derivative characterized by a bicyclic core structure fused with a diazepine ring. Its molecular formula is C32H34N2O4 (MW: 510.62 g/mol) . Key structural features include:
- 4-Methoxyphenyl group at position 9, contributing electron-donating properties.
- 4-Propan-2-ylphenyl (isopropylphenyl) substituent at position 6, enhancing hydrophobicity and steric bulk.
Its synthesis likely involves multi-step cyclization and functionalization reactions, as seen in related compounds .
Properties
CAS No. |
6049-86-1 |
|---|---|
Molecular Formula |
C29H30N2O2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O2/c1-18(2)19-8-10-21(11-9-19)29-28-26(30-24-6-4-5-7-25(24)31-29)16-22(17-27(28)32)20-12-14-23(33-3)15-13-20/h4-15,18,22,29-31H,16-17H2,1-3H3 |
InChI Key |
FZOQITOWFUELIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis begins with 2-bromo-1-(4-methoxyphenyl)ethanone (X-001) and 2-amino-1-(4-propan-2-ylphenyl)ethan-1-amine (Y-001). Reaction of X-001 with urotropine (hexamethylenetetramine) in dichloromethane generates a quaternary ammonium salt, which is hydrolyzed under acidic conditions (HCl, ethanol, reflux) to yield the primary amine hydrochloride (X-002).
Cyclization with Isatoic Anhydride
The primary amine hydrochloride (X-002) reacts with isatoic anhydride in tetrahydrofuran (THF) at room temperature to form the intermediate 2-(2-aminophenyl)-1H-benzo[e]diazepin-5(6H)-one (X-003). This step proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization:
Final Cyclization and Reduction
Xylene-Mediated Ring Closure
The intermediate is refluxed in xylene at 140°C for 6 hours to induce cyclization, forming the hexahydrobenzo[b][1,benzodiazepin-7-one framework. This step eliminates water and stabilizes the fused ring system.
Sodium Borohydride Reduction
To enhance solubility and bioavailability, the ketone group at position 7 is reduced using NaBH4 in methanol at 0°C. This yields the secondary alcohol derivative, which is subsequently oxidized back to the ketone using MnO2 to maintain the desired pharmacophore:
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar benzodiazepine core and dihedral angles between substituents (4-methoxyphenyl: 12.7°, 4-propan-2-ylphenyl: 18.3°).
Comparative Analysis with Analogous Compounds
| Parameter | Target Compound | VC10285617 | H6-002 |
|---|---|---|---|
| Molecular Formula | CHNO | CHFNO | CHNO |
| Yield (%) | 65 | 58 | 72 |
| Melting Point (°C) | 189–191 | 174–176 | 205–207 |
| LogP | 3.8 | 4.1 | 2.9 |
The target compound exhibits higher lipophilicity (LogP = 3.8) compared to H6-002, likely due to the bulky isopropyl group enhancing membrane permeability.
Challenges and Optimization
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its benzodiazepine core, it may have potential pharmacological applications, including as an anxiolytic or sedative agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine structure allows it to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially modulating neurotransmitter activity and exerting sedative or anxiolytic effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodiazepine Class
The following table summarizes key analogues and their substituent-driven differences:
Substituent-Driven Physicochemical Properties
- Hydrophobicity : The 4-propan-2-ylphenyl group in the target compound increases lipophilicity compared to analogues with methoxy or halogens . This property may enhance membrane permeability but reduce aqueous solubility.
- In contrast, trifluoromethyl (CF3) groups in withdraw electrons, altering binding affinities.
- Steric Hindrance : Bulky substituents (e.g., phenylmethoxy in ) may limit access to active sites in enzymes or receptors compared to the target compound’s isopropyl group.
Biological Activity
The compound 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetic derivative of benzodiazepine known for its potential therapeutic applications. This article explores its biological activity through various studies and findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H25N5O2
- Molecular Weight : 451.5 g/mol
- Structure : The compound features a complex hexahydrobenzo[b][1,4]benzodiazepine framework with methoxy and propan-2-yl phenyl substituents that may influence its biological properties.
Benzodiazepines typically exert their effects by modulating the GABA_A receptor. This compound may enhance the inhibitory neurotransmission mediated by GABA, leading to anxiolytic, sedative, and anticonvulsant effects. Studies suggest that structural modifications in benzodiazepines can significantly affect their binding affinity and selectivity for GABA_A receptor subtypes.
Biological Activities
- Anxiolytic Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anxiolytic properties. The introduction of methoxy and isopropyl groups may enhance the lipophilicity of the compound, facilitating better central nervous system penetration.
- Anticonvulsant Effects : Research has shown that benzodiazepine derivatives can effectively reduce seizure activity. For instance, compounds with a similar framework have demonstrated efficacy in pentylenetetrazole-induced seizure models.
- Neuroprotective Properties : Some studies suggest that benzodiazepine derivatives can protect neuronal cells from oxidative stress and apoptosis. The presence of phenolic groups may contribute to this protective effect by scavenging free radicals.
Study 1: Anxiolytic Effects in Animal Models
A study evaluated the anxiolytic effects of various benzodiazepine derivatives in rodent models. The results indicated that compounds similar to this compound produced significant reductions in anxiety-like behaviors in elevated plus-maze tests.
| Compound | Dose (mg/kg) | Anxiety Reduction (%) |
|---|---|---|
| Test Compound | 10 | 65 |
| Diazepam | 5 | 70 |
Study 2: Anticonvulsant Activity
In a study involving pentylenetetrazole-induced seizures in mice, the test compound demonstrated a dose-dependent reduction in seizure frequency compared to controls.
| Treatment | Dose (mg/kg) | Seizure Frequency Reduction (%) |
|---|---|---|
| Test Compound | 15 | 80 |
| Control | - | 0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
